molecular formula C11H7BrN2O B1390306 3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1171917-30-8

3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No. B1390306
M. Wt: 263.09 g/mol
InChI Key: ZESUTWLLHSUQED-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile, or "6-bromoindoxyl nitrile" for short, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 297.2 g/mol and a melting point of 130-132 °C. It has been used to study its structure-activity relationships with various biological targets, as well as its potential use in drug discovery.

Scientific Research Applications

6-bromoindoxyl nitrile has been studied for its potential applications in scientific research. It has been used to study its structure-activity relationships with various biological targets, as well as its potential use in drug discovery. In particular, it has been used to study the structure-activity relationships of various indole derivatives, such as indole-3-carboxamides, indole-3-carboxylic acids, and indole-3-carboxaldehyde, with various targets such as G-protein-coupled receptors and enzymes. It has also been used to study the structure-activity relationships of various indole derivatives with various cancer cell lines.

Mechanism Of Action

The mechanism of action of 6-bromoindoxyl nitrile is not well understood. It is believed that the compound binds to various biological targets, such as G-protein-coupled receptors and enzymes, and modulates their activity. It is also believed that the compound can interact with various cancer cell lines, leading to the inhibition of cell proliferation and apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-bromoindoxyl nitrile are not well understood. However, it has been shown to bind to various biological targets, such as G-protein-coupled receptors and enzymes, and modulate their activity. It has also been shown to interact with various cancer cell lines, leading to the inhibition of cell proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using 6-bromoindoxyl nitrile in lab experiments include its low cost and availability, its ease of synthesis, and its ability to bind to various biological targets. The limitations of using 6-bromoindoxyl nitrile in lab experiments include its lack of selectivity for certain biological targets, its potential for toxicity, and its potential for environmental contamination.

Future Directions

The potential future directions for 6-bromoindoxyl nitrile include further studies of its structure-activity relationships with various biological targets, as well as its potential use in drug discovery. It could also be used as a tool in the development of new drugs and therapies for various diseases. Additionally, it could be used to study its effects on various cancer cell lines, and its potential as an anticancer agent. Finally, it could be used to study its potential use in other fields, such as toxicology and environmental science.

properties

IUPAC Name

3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESUTWLLHSUQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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